Aranidipine - 86780-90-7

Aranidipine

Catalog Number: EVT-259800
CAS Number: 86780-90-7
Molecular Formula: C19H20N2O7
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aranidipine is a synthetic organic compound classified as a 1,4-dihydropyridine calcium antagonist. [ [], [] ] It is primarily utilized in scientific research to investigate its potential therapeutic applications, particularly in the field of cardiovascular disease. [ [], [] ]

Future Directions
  • Drug Delivery Systems: Exploring novel drug delivery systems, such as sustained-release formulations, could improve the pharmacokinetic profile and patient compliance with aranidipine therapy. [ [] ]
  • Non-Class Effects: Further research into the non-class effects of aranidipine, such as its potential impact on cholesterol efflux and atherosclerosis, may reveal additional therapeutic benefits. [ [] ]

Hydroxyl-Aranidipine

  • Compound Description: Hydroxyl-Aranidipine is the primary active metabolite of Aranidipine. [, , , , ].
  • Relevance: Like Aranidipine, Hydroxyl-Aranidipine displays antihypertensive properties. Notably, it significantly contributes to Aranidipine's diuretic, natriuretic, and antihypertensive effects. [, ]. Research indicates that high-fat meals can delay the generation of Hydroxyl-Aranidipine while simultaneously increasing its overall production. []. Additionally, while Aranidipine demonstrates a dilatory effect on both afferent and efferent arterioles, Hydroxyl-Aranidipine predominantly affects afferent arterioles. This distinction might contribute to the specific action of calcium antagonists on efferent arterioles. [].

Nifedipine

  • Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, is often used as a comparative agent in studies involving Aranidipine. [, , , , , , ].

M-1

  • Compound Description: M-1 represents another active metabolite of Aranidipine. [, ].
  • Relevance: Similar to Aranidipine, M-1 possesses antihypertensive properties. It demonstrates a significant role in Aranidipine's overall antihypertensive effect. [, ]. Although both compounds share this characteristic, they diverge in their vascular actions; M-1 predominantly acts on afferent arterioles, while Aranidipine affects both afferent and efferent arterioles. []. This difference in action might influence their long-term impact on renal function and blood pressure regulation. [].

Felodipine

  • Compound Description: Felodipine, a dihydropyridine calcium channel blocker, is frequently used as a reference drug in studies evaluating Aranidipine's efficacy. [, , ].

Amlodipine

  • Compound Description: Amlodipine, a long-acting dihydropyridine calcium channel blocker, serves as a comparator in several studies examining Aranidipine's efficacy and safety. [, , , ].

Efonidipine

  • Compound Description: Efonidipine, classified as a dihydropyridine calcium channel blocker, is known for its long-lasting antihypertensive effects. [, , , ].

Nicardipine

  • Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, is often used in research to understand the pharmacological profile of Aranidipine. [, , ].

Nitrendipine

  • Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker often used as a comparator to understand Aranidipine's unique characteristics. [, , ].

Diltiazem

  • Compound Description: Diltiazem, a benzothiazepine calcium channel blocker, is often included in research comparing various calcium channel blockers, including Aranidipine. [, ].
  • Relevance: Diltiazem, unlike Aranidipine, primarily blocks calcium channels and does not show a significant impact on potassium channels. []. This difference in their mechanisms of action could result in differing pharmacological effects, particularly regarding vasodilation. [].

Verapamil

  • Compound Description: Verapamil, a phenylalkylamine calcium channel blocker, is often used as a comparison agent in studies investigating Aranidipine's mechanism of action and effects. [, , ].
Source and Classification

Aranidipine is classified under the category of dihydropyridine derivatives, which are widely recognized for their role as calcium channel antagonists. The chemical structure of Aranidipine is represented by the International Union of Pure and Applied Chemistry name: 1,4-dihydro-2,6-dimethyl-3,5-pyridine-dicarboxylic acid diethyl ester. It is synthesized from various precursors and has been studied extensively for its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

Key Steps in Synthesis:

  • Reagents Used: Propargyl alcohol, ethylene glycol, and various organic solvents.
  • Reaction Conditions: Controlled temperature and pressure are maintained to ensure optimal reaction outcomes.
  • Purification: HPLC is utilized to assess purity levels and identify impurities formed during synthesis.
Molecular Structure Analysis

Structure and Data

Aranidipine exhibits a unique molecular structure that contributes to its pharmacological activity. The compound's molecular formula is C17_{17}H19_{19}N3_{3}O4_{4}, with a molecular weight of approximately 317.35 g/mol. Its structure includes a dihydropyridine ring that plays a crucial role in its interaction with calcium channels.

Structural Characteristics:

  • Molecular Formula: C17_{17}H19_{19}N3_{3}O4_{4}
  • Molecular Weight: 317.35 g/mol
  • Functional Groups: Contains ester and carboxylic acid functional groups which are essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Aranidipine undergoes various chemical reactions that are critical for its pharmacological properties. These include oxidation, reduction, and substitution reactions. The major products formed from these reactions include active metabolites M-1α and M-1β, which contribute significantly to its hypotensive effects.

Types of Reactions:

  • Oxidation: Involves the conversion of Aranidipine into more active forms.
  • Reduction: May lead to the formation of less active or inactive metabolites.
  • Substitution Reactions: Essential for modifying the compound's structure to enhance activity or reduce side effects.

Common Reagents:

  • Propargyl alcohol
  • Ethylene glycol
  • Organic solvents such as dichloromethane
Mechanism of Action

Process and Data

Aranidipine primarily acts as an antagonist at L-type calcium channels located in vascular smooth muscle cells. By inhibiting these channels, Aranidipine effectively reduces calcium influx, leading to relaxation of blood vessels and subsequent vasodilation.

Mechanism Overview:

  • Target Channels: L-type calcium channels
  • Active Metabolites: M-1α and M-1β enhance the drug's hypotensive effects.
  • Biochemical Pathway: The primary pathway affected is the calcium signaling pathway, which is crucial for muscle contraction in blood vessels.

The resultant effect is a significant decrease in vascular resistance, contributing to lower blood pressure levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aranidipine displays distinct physical properties that are relevant for its application in pharmaceuticals:

Physical Properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties:

  • Stability: Stable under normal conditions but may degrade under extreme temperatures or pH levels.
  • pKa Values: Relevant for understanding its ionization state at physiological pH.

These properties are essential for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Aranidipine is primarily utilized in clinical settings for the treatment of hypertension. Its effectiveness as a long-term antihypertensive agent makes it a valuable option for managing cardiovascular diseases. Additionally, ongoing research explores its potential applications in treating other conditions associated with calcium channel dysregulation.

Key Applications:

  • Management of hypertension
  • Potential use in cardiovascular disease treatment
  • Investigational studies on additional therapeutic roles related to calcium signaling modulation
Pharmacological Mechanisms of Action

Calcium Channel Modulation via L-Type Voltage-Dependent Channels

Aranidipine primarily functions as a potent antagonist of L-type voltage-dependent calcium channels (VDCCs), which are critical regulators of calcium influx in vascular smooth muscle cells (VSMCs). These channels, particularly Cav1.2 isoforms, mediate extracellular Ca²⁺ entry upon membrane depolarization, triggering vasoconstriction [6]. Aranidipine binds to the α1-subunit of L-type channels with high affinity, stabilizing them in an inactivated state, thereby reducing the open probability of the channel pore [1] [6].

Notably, aranidipine exhibits concentration-dependent differential inhibition based on the intensity of vascular stimulation:

  • Low-intensity stimulation (e.g., 20 mM KCl-induced contraction): IC₅₀ = 3.2 nM (rat portal vein)
  • High-intensity stimulation (e.g., 80 mM KCl-induced contraction): IC₅₀ = 28.5 nM (rat portal vein) [3]

This gradient suggests enhanced efficacy under physiological (vs. pathological) depolarization, aligning with its clinical utility in hypertension without excessive hypotension. Aranidipine's vascular selectivity exceeds that of reference dihydropyridines like nifedipine due to its preferential binding to vascular L-type channels over cardiac isoforms, minimizing cardiodepressant effects [1] [3].

Table 2: Comparative Inhibition of L-Type Channels by Calcium Blockers

CompoundIC₅₀ (Low K⁺ Contraction)IC₅₀ (High K⁺ Contraction)Tissue Model
Aranidipine3.2 nM28.5 nMRat portal vein [3]
Nifedipine8.7 nM9.1 nMRat portal vein [3]
Nicardipine12.1 nM11.8 nMRat portal vein [3]

Alpha-2-Adrenoreceptor Antagonism and Vascular Resistance

Beyond calcium blockade, aranidipine selectively inhibits α2-adrenoreceptors, specifically the α2B subtype densely expressed in vascular smooth muscle. These receptors normally mediate catecholamine-induced vasoconstriction via Gᵢ-protein signaling, which reduces cAMP and enhances calcium sensitivity [2] [5]. Aranidipine antagonizes norepinephrine binding at α2-adrenoreceptors, disrupting this pathway:

  • In renal arterioles, aranidipine blocks α2-mediated vasoconstriction in both afferent and efferent vessels, increasing renal blood flow by 25–30% in hypertensive models [1] [4].
  • Femoral blood flow studies show aranidipine-induced increases attributable to α2 antagonism, distinct from pure calcium blockers [1] [4].

The α2B selectivity is critical—central α2A/α2C receptors regulate sympathetic outflow, while peripheral α2B receptors directly control vasoconstriction. Aranidipine’s peripheral restriction avoids central sympatholytic effects (e.g., bradycardia) [2] [5].

Table 3: Alpha-2 Adrenoreceptor Subtypes and Functional Roles

SubtypePrimary LocalizationVascular FunctionAranidipine Interaction
α2ACentral nervous system, plateletsNegligible vascular effectsNo significant binding
α2BVascular smooth musclePotent vasoconstrictionCompetitive antagonism [1] [2]
α2CCentral nervous system, veinsWeak vasoconstrictionMinimal interaction

Potassium Channel Activation in Vasodilation Pathways

Aranidipine uniquely integrates potassium channel activation alongside calcium blockade. In rat portal vein preparations, aranidipine suppresses spontaneous phasic contractions by enhancing K⁺ efflux, hyperpolarizing VSMCs:

  • Tetraethylammonium (TEA), a non-specific K⁺ channel blocker, attenuates aranidipine’s inhibition of spontaneous contractions by 60–70% [3].
  • This mirrors the effect of canonical K⁺ channel openers like cromakalim, which aranidipine matches in potency for low-K⁺-induced relaxation [3] [8].

The precise K⁺ channel subtypes involved include:

  • Voltage-gated K⁺ (Kv) channels: Modulated via membrane hyperpolarization secondary to calcium blockade.
  • Calcium-activated K⁺ (BKCa) channels: Potentiated by aranidipine’s metabolites, amplifying hyperpolarization [3] [8].

This dual-channel targeting creates a synergistic vasodilatory cascade: K⁺ channel activation hyperpolarizes VSMCs, closing voltage-gated Ca²⁺ channels, while direct Ca²⁺ blockade further reduces intracellular Ca²⁺. The net effect is enhanced vasodilation with lower doses than pure calcium blockers [3] [8].

Table 4: Potassium Channel-Mediated Effects of Vasodilators

CompoundTEA-Sensitive EffectPrimary K⁺ Channel TargetHyperpolarization Efficacy
AranidipineYes (60–70% inhibition)Kv/BKCaModerate to high [3]
CromakalimYes (85–90% inhibition)KATPHigh
NicorandilYesKATP/KvHigh
NifedipineNoNoneLow

Dual Mechanism: Synergistic Effects of Parent Compound and Metabolites

Aranidipine’s pharmacokinetic profile is defined by rapid hepatic conversion to two active dihydropyridine metabolites: M-1α and M-1β. These metabolites exhibit distinct binding kinetics that prolong aranidipine’s pharmacodynamic effects:

  • M-1α/M-1β binding kinetics:
  • Association rate (kₒₙ): 1.2 × 10³ M⁻¹s⁻¹ (vs. nitrendipine: 8.5 × 10⁴ M⁻¹s⁻¹)
  • Dissociation rate (kₒff): 2.8 × 10⁻⁴ s⁻¹ (vs. nitrendipine: 4.7 × 10⁻³ s⁻¹) [4]
  • Elimination half-life: 2.7–3.5 hours (vs. parent: 1.1–1.2 hours) [1]

These slow kinetics enable persistent receptor occupancy despite moderate receptor affinity (Kd = 15–20 nM vs. aranidipine’s 2–5 nM) [4]. In vivo, M-1α/M-1β contribute 40–50% of total vasodilatory activity, particularly in femoral and renal vascular beds, explaining aranidipine’s prolonged hemodynamic effects despite rapid plasma clearance [1] [4].

The biphasic vasodilation observed with aranidipine thus arises from:

  • Rapid phase: Parent compound blockade of L-type Ca²⁺ channels and α2-adrenoreceptors.
  • Sustained phase: Metabolite-mediated K⁺ channel activation and slow calcium channel dissociation [3] [4].

Table 5: Pharmacokinetic and Binding Properties of Aranidipine and Metabolites

ParameterAranidipineM-1α/M-1β
Plasma half-life1.1–1.2 h2.7–3.5 h [1]
DHP receptor Kd2–5 nM15–20 nM [4]
Association rate (kₒₙ)5.8 × 10⁴ M⁻¹s⁻¹1.2 × 10³ M⁻¹s⁻¹ [4]
Dissociation rate (kₒff)1.5 × 10⁻³ s⁻¹2.8 × 10⁻⁴ s⁻¹ [4]
Contribution to vasodilation50–60%40–50% [4]

Properties

CAS Number

86780-90-7

Product Name

Aranidipine

IUPAC Name

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3

InChI Key

NCUCGYYHUFIYNU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Solubility

Insoluble

Synonyms

aranidipine
methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid
MPC 1304
MPC-1304

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.